ETAFEDRINE

Description

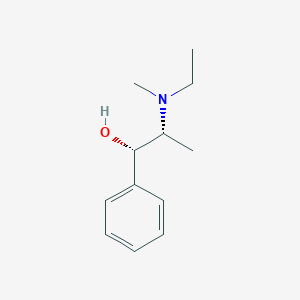

Structure

3D Structure

Properties

Key on ui mechanism of action |

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |

|---|---|

CAS No. |

7681-79-0 |

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |

InChI Key |

IRVLBORJKFZWMI-ZYHUDNBSSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

Isomeric SMILES |

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

Appearance |

Solid powder |

melting_point |

108-110 |

Other CAS No. |

7681-79-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

5591-29-7 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Etafedrine on Bronchial Smooth Muscle: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of etafedrine on bronchial smooth muscle. Etafedrine, a sympathomimetic amine, elicits its primary therapeutic effect of bronchodilation through its selective agonist activity at β2-adrenergic receptors. This document details the molecular signaling cascade initiated by etafedrine, presents available quantitative pharmacological data, and outlines detailed experimental protocols for the in vitro and ex vivo characterization of its activity. The included diagrams, generated using Graphviz (DOT language), visually articulate the key signaling pathways and experimental workflows, offering a clear and concise reference for researchers in respiratory pharmacology and drug development.

Introduction

Etafedrine is a synthetic sympathomimetic agent belonging to the family of phenylpropylamine derivatives, structurally related to ephedrine (B3423809). It is clinically utilized for its bronchodilatory properties in the management of respiratory conditions characterized by bronchospasm, such as asthma and bronchitis.[1] Unlike its parent compound, ephedrine, which exhibits a mixed mechanism of action including indirect sympathomimetic effects through the release of norepinephrine, etafedrine's pharmacological profile is distinguished by a more direct and selective action on β2-adrenergic receptors.[1] This selectivity is thought to contribute to a favorable therapeutic window, minimizing the cardiovascular side effects associated with non-selective adrenergic agonists. This guide aims to provide a detailed technical overview of the molecular and physiological mechanisms underpinning etafedrine's therapeutic effect on bronchial smooth muscle.

Molecular Mechanism of Action

The primary mechanism of action of etafedrine in bronchial smooth muscle is its function as a selective agonist for β2-adrenergic receptors, a class of G-protein coupled receptors (GPCRs).[1]

Receptor Binding and Signal Transduction

Etafedrine binds to β2-adrenergic receptors located on the surface of bronchial smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and subsequently activates the enzyme adenylyl cyclase.

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP is the critical second messenger signal that mediates the downstream effects of etafedrine.

Downstream Signaling Cascade

The elevation of intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the smooth muscle cell, culminating in muscle relaxation through two primary mechanisms:

-

Decreased Intracellular Calcium Levels: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction. PKA also promotes the sequestration of intracellular calcium ions into the sarcoplasmic reticulum and enhances their extrusion from the cell.

-

Increased Potassium Channel Activity: PKA can phosphorylate and open large-conductance calcium-activated potassium (BKCa) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle.

The net effect of this signaling cascade is a reduction in the contractile state of the bronchial smooth muscle, leading to bronchodilation and improved airflow.

Caption: Signaling pathway of etafedrine in bronchial smooth muscle cells.

Quantitative Pharmacological Data

Table 1: Relative Potency of Bronchodilators on Guinea Pig Tracheal Chain

| Compound | Relative Potency (vs. Etafedrine) |

| Epinephrine | 91 |

| Etafedrine | 1 |

| Ephedrine | 0.3 |

Data from a study antagonizing acetylcholine- or histamine-induced contractions.[1]

Table 2: Adrenergic Receptor Binding Affinities (Ki) of Related Compounds

| Compound | Receptor Subtype | Ki (nM) |

| Ephedrine | α1A | ~10,000 |

| α2A | ~10,000 | |

| β1 | >10,000 | |

| β2 | >10,000 | |

| Isoproterenol (non-selective β-agonist) | β1 | ~50 |

| β2 | ~30 |

Note: Specific Ki values for etafedrine are not available. The data for ephedrine suggests low affinity for α and β receptors, highlighting the importance of the N-ethyl substitution in etafedrine for β2 selectivity and potency. Further research is required to definitively quantify the binding profile of etafedrine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of etafedrine on bronchial smooth muscle.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of etafedrine for β2-adrenergic receptors using a competitive binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-adrenergic receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

For total binding, add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177, a non-selective β-adrenergic antagonist).

-

For non-specific binding, add the radioligand and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

For competitive binding, add the radioligand and increasing concentrations of etafedrine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the etafedrine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of etafedrine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Guinea Pig Tracheal Strip Assay for Functional Potency

This ex vivo protocol determines the functional potency (EC50) of etafedrine in relaxing pre-contracted bronchial smooth muscle.

Caption: Workflow for an isolated guinea pig tracheal strip assay.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Clean the trachea of adhering connective tissue and cut it into rings.

-

Cut open the cartilage ring opposite the smooth muscle to form a strip.

-

-

Organ Bath Setup:

-

Suspend the tracheal strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.

-

-

Experimental Procedure:

-

Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (e.g., 1 g).

-

Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as acetylcholine (e.g., 1 µM) or histamine (B1213489) (e.g., 1 µM).

-

Once a stable contraction plateau is reached, add etafedrine to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation at each etafedrine concentration as a percentage of the maximal relaxation possible.

-

Plot the percentage of relaxation against the logarithm of the etafedrine concentration to generate a concentration-response curve.

-

Determine the EC50 value, which is the concentration of etafedrine that produces 50% of the maximal relaxation.

-

Intracellular cAMP Accumulation Assay

This in vitro assay quantifies the increase in intracellular cAMP in response to etafedrine in primary human bronchial smooth muscle cells (HBSMCs).

Methodology:

-

Cell Culture:

-

Culture primary HBSMCs in appropriate growth medium.

-

Seed the cells into 96-well plates and grow to confluence.

-

-

cAMP Assay:

-

Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of etafedrine for a defined time (e.g., 15 minutes) at 37°C.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification:

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the amount of cAMP produced against the logarithm of the etafedrine concentration.

-

Determine the EC50 value for cAMP accumulation.

-

Conclusion

Etafedrine exerts its bronchodilatory effect on bronchial smooth muscle primarily through its selective agonist activity at β2-adrenergic receptors. This initiates a well-defined signaling cascade involving the Gs protein, adenylyl cyclase, and cAMP, ultimately leading to smooth muscle relaxation. While direct quantitative binding and functional data for etafedrine are not extensively published, its demonstrated selectivity for β2-adrenoceptors and its direct-acting nature distinguish it from its parent compound, ephedrine. The experimental protocols detailed in this guide provide a robust framework for the further characterization of etafedrine and other novel bronchodilator candidates, facilitating a deeper understanding of their therapeutic potential and aiding in the development of improved treatments for respiratory diseases. Further research to fully elucidate the binding affinities and functional potencies of etafedrine at all adrenergic receptor subtypes is warranted to complete its pharmacological profile.

References

In-Depth Technical Guide to the Chemical Synthesis of N-Ethylephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylephedrine, also known as etafedrine, is a sympathomimetic amine with applications in the pharmaceutical field. This technical guide provides a detailed overview of the primary method for its chemical synthesis: the N-alkylation of ephedrine (B3423809). While alternative routes such as reductive amination of precursor ketones are plausible, the direct alkylation of ephedrine remains the most direct and frequently cited method. This document outlines a representative experimental protocol, summarizes key quantitative data, and provides characterization details for the final product.

Introduction

N-ethylephedrine, with the chemical formula C₁₂H₁₉NO, is a derivative of ephedrine, a naturally occurring alkaloid. The introduction of an ethyl group to the nitrogen atom of the ephedrine molecule modifies its pharmacological properties. The synthesis of N-ethylephedrine is a crucial process for obtaining this compound for research and potential pharmaceutical development. The most established method for its preparation involves the N-alkylation of ephedrine. This process is a nucleophilic substitution reaction where the secondary amine of the ephedrine molecule acts as a nucleophile, attacking an electrophilic ethylating agent.

Synthesis of N-Ethylephedrine via N-Alkylation of Ephedrine

The primary route for the synthesis of N-ethylephedrine is the direct N-alkylation of ephedrine. This method utilizes an ethylating agent, such as ethyl iodide, to introduce the ethyl group onto the nitrogen atom of the ephedrine molecule. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol

The following is a representative experimental protocol for the N-alkylation of ephedrine.

Materials:

-

(-)-Ephedrine

-

Ethyl iodide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (in diethyl ether or as a concentrated aqueous solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (-)-ephedrine in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate, followed by the slow addition of ethyl iodide.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-ethylephedrine as an oil.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.

-

Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified N-ethylephedrine in diethyl ether and add a solution of hydrochloric acid in diethyl ether until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-ethylephedrine hydrochloride.[1]

Quantitative Data

The following table summarizes typical quantitative data for the N-alkylation of ephedrine. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | (-)-Ephedrine, Ethyl Iodide | [1] |

| Base | Potassium Carbonate | General N-alkylation protocols |

| Solvent | Acetonitrile | General N-alkylation protocols |

| Reaction Temperature | Reflux | General N-alkylation protocols |

| Reaction Time | Several hours (monitor by TLC) | General N-alkylation protocols |

| Yield | Not specified in available literature | |

| Purity | High purity achievable after chromatography | General synthetic procedures |

Alternative Synthesis Route: Reductive Amination

An alternative, though less direct, route to N-ethylephedrine involves the reductive amination of a suitable ketone precursor, such as phenylacetylcarbinol (PAC). This method is widely used for the synthesis of ephedrine and its analogues.[2][3][4] To synthesize N-ethylephedrine via this route, N-ethylamine would be used as the amine source.

The general two-step process would involve:

-

Imine Formation: Reaction of phenylacetylcarbinol with N-ethylamine to form the corresponding imine.

-

Reduction: Reduction of the imine intermediate using a suitable reducing agent, such as sodium borohydride, to yield N-ethylephedrine.

Characterization of N-Ethylephedrine

The identity and purity of the synthesized N-ethylephedrine can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the ethyl group, the N-methyl group, and the protons on the ephedrine backbone. The integration of these signals can be used for quantitative analysis.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of N-ethylephedrine and to analyze its fragmentation pattern, further confirming its structure.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-ethylephedrine via the N-alkylation of ephedrine.

References

- 1. Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101870660A - Preparation method of L-(-)-ephedrine chloride and d-(+)-pseudoephedrine hydrochloride - Google Patents [patents.google.com]

- 4. CN106008183A - Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: The In Vitro Pharmacological Profile of Etafedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Etafedrine, also known as N-ethylephedrine, is a derivative of ephedrine (B3423809). Unlike its parent compound, which exerts both direct and indirect sympathomimetic effects, etafedrine's primary mechanism of action is as a direct and selective β2-adrenergic receptor agonist.[1][2][3] This selectivity is crucial as it mediates bronchodilation with a reduced potential for the cardiovascular side effects associated with non-selective sympathomimetics that also stimulate β1-adrenergic receptors in the heart.[1] This document aims to provide a detailed in vitro pharmacological profile of etafedrine hydrochloride, summarizing the available data and outlining the methodologies for its characterization.

Mechanism of Action

Etafedrine hydrochloride's pharmacological activity is primarily attributed to its direct agonism at β2-adrenergic receptors.[1][2][3] The N-ethylation of the ephedrine molecule significantly suppresses the indirect sympathomimetic activity, namely the release of norepinephrine (B1679862) from sympathetic nerve terminals.[1] This is a key distinction from ephedrine and tyramine, which are known to cause norepinephrine release.[1]

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like etafedrine initiates a well-characterized signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets within the cell, ultimately leading to smooth muscle relaxation and bronchodilation.

Data Presentation

Table 1: Receptor Binding Profile (Qualitative)

| Receptor | Interaction | Evidence |

| β2-Adrenergic | Agonist | Selective activity on β2-adrenoceptors is concluded from functional studies.[1] |

| α-Adrenergic | No significant activity | Lack of pressor effects and norepinephrine release suggests minimal α-adrenergic activity.[1] |

| β1-Adrenergic | No significant activity | Etafedrine did not increase heart rate or force of contraction in isolated guinea pig atria.[1] |

Table 2: Functional Activity - Bronchodilation (Relative Potency)

| Compound | Relative Potency (vs. Etafedrine = 1) | Species/Tissue | Assay | Reference |

| Epinephrine | 91 | Guinea Pig Tracheal Chain | Antagonism of acetylcholine- or histamine-induced contraction | [1] |

| Etafedrine | 1 | Guinea Pig Tracheal Chain | Antagonism of acetylcholine- or histamine-induced contraction | [1] |

| Ephedrine | 0.3 | Guinea Pig Tracheal Chain | Antagonism of acetylcholine- or histamine-induced contraction | [1] |

Table 3: Functional Activity - Sympathomimetic Action

| Assay | Etafedrine Result | Ephedrine Result | Tyramine Result | Species/Tissue | Reference |

| 3H-Norepinephrine Release | No release | Release | Release | Perfused Rabbit Heart | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro pharmacological characterization of etafedrine hydrochloride.

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of etafedrine hydrochloride for the β2-adrenergic receptor through competitive displacement of a radiolabeled antagonist.

Materials:

-

Test Compound: Etafedrine hydrochloride

-

Radioligand: [3H]-Dihydroalprenolol (DHA) or a similar β-adrenergic antagonist.

-

Receptor Source: Membranes prepared from cells expressing human β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

-

Non-specific Binding Control: Propranolol (B1214883) (a high-affinity β-adrenergic antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Culture cells expressing the β2-adrenergic receptor and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of etafedrine hydrochloride.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the etafedrine hydrochloride concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of etafedrine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vitro Functional Assay: cAMP Accumulation

This protocol describes a method to measure the functional agonistic activity of etafedrine hydrochloride by quantifying its effect on intracellular cAMP levels.

Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of etafedrine hydrochloride for stimulating cAMP production in cells expressing the β2-adrenergic receptor.

Materials:

-

Test Compound: Etafedrine hydrochloride

-

Reference Agonist: Isoproterenol

-

Cell Line: A cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO-K1).

-

Cell Culture Medium

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture: Seed the cells in a 96- or 384-well plate and grow to a suitable confluency.

-

Cell Preparation: On the day of the assay, wash the cells with a suitable buffer and then add the stimulation buffer containing the PDE inhibitor.

-

Compound Addition: Prepare serial dilutions of etafedrine hydrochloride and the reference agonist in the stimulation buffer. Add the diluted compounds to the respective wells. Include a vehicle control.

-

Stimulation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP concentration. This typically involves adding a lysis buffer followed by detection reagents.

-

Data Acquisition: Read the plate using a plate reader with the appropriate settings for the assay technology.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for etafedrine hydrochloride and the reference agonist.

-

Isolated Tissue Assay: Guinea Pig Tracheal Chain

This ex vivo protocol, based on the work by Lindmar et al. (1985), assesses the bronchodilatory effect of etafedrine hydrochloride.[1]

Objective: To evaluate the relaxant effect of etafedrine hydrochloride on pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Test Compound: Etafedrine hydrochloride

-

Contractile Agents: Acetylcholine (B1216132) or Histamine

-

Antagonist: Propranolol

-

Animals: Male guinea pigs

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

-

Organ Bath

-

Isotonic Transducer

-

Data Acquisition System

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare a tracheal chain preparation by cutting the trachea into rings and tying them together.

-

Organ Bath Setup: Mount the tracheal chain in an organ bath containing aerated physiological salt solution maintained at 37°C. Connect the tissue to an isotonic transducer to record changes in muscle tension.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Contraction: Induce a stable contraction of the tracheal chain by adding a submaximal concentration of a contractile agent (e.g., acetylcholine or histamine).

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of etafedrine hydrochloride to the organ bath and record the relaxant response.

-

Antagonism (Optional): To confirm the involvement of β-adrenoceptors, pre-incubate the tissue with a β-blocker like propranolol before adding the contractile agent and etafedrine.

-

Data Analysis:

-

Express the relaxation as a percentage of the maximal relaxation achievable or as a percentage reversal of the induced contraction.

-

Plot the percentage of relaxation against the logarithm of the etafedrine hydrochloride concentration to generate a dose-response curve and determine the EC50 value.

-

Conclusion

Etafedrine hydrochloride is a selective β2-adrenergic receptor agonist with a mechanism of action that is distinct from its parent compound, ephedrine, due to its lack of indirect sympathomimetic effects. In vitro studies on isolated guinea pig trachea have demonstrated its efficacy as a bronchodilator. However, there is a notable absence of specific quantitative data, such as Ki and EC50 values, in the readily available scientific literature. The experimental protocols detailed in this guide provide a framework for future in vitro studies to fully quantify the pharmacological profile of etafedrine hydrochloride and similar compounds. Such data would be invaluable for a more complete understanding of its therapeutic potential and for the development of novel respiratory therapeutics.

References

Etafedrine: A Technical Guide to a Selective Beta-2 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafedrine is a sympathomimetic amine that has been historically utilized as a bronchodilator for the treatment of asthma. Unlike its structural analog ephedrine (B3423809), which elicits its effects through both direct receptor agonism and indirect release of norepinephrine, etafedrine is characterized as a direct-acting and selective beta-2 adrenergic receptor agonist.[1] This selectivity for the beta-2 adrenergic receptor minimizes the cardiovascular side effects associated with non-selective beta-agonists and the indirect sympathomimetic actions of ephedrine. This technical guide provides a comprehensive overview of the pharmacology of etafedrine, with a focus on its mechanism of action, the associated signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

Etafedrine exerts its pharmacological effects primarily through direct agonism of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[2] N-ethylation of the ephedrine molecule suppresses the indirect sympathomimetic activity, which is prominent with ephedrine, and significantly enhances its efficacy at beta-2 adrenoceptors.[1] Studies have shown that etafedrine does not induce the release of norepinephrine, a key differentiator from ephedrine.[1] This direct-acting mechanism contributes to its more selective pharmacological profile.

Signaling Pathways

The activation of the beta-2 adrenergic receptor by etafedrine initiates a well-characterized intracellular signaling cascade:

-

Receptor Binding and G-Protein Activation: Etafedrine binds to the beta-2 adrenergic receptor, inducing a conformational change in the receptor. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream target proteins, leading to the relaxation of airway smooth muscle and resulting in bronchodilation.

References

Etafedrine: A Pharmacological Deep Dive into its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafedrine, a synthetic sympathomimetic amine derived from ephedrine (B3423809), has a unique pharmacological profile characterized by its selective agonist activity at β2-adrenergic receptors. This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of etafedrine. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and a thorough exploration of its mechanism of action. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering in-depth insights into a compound that, while no longer in widespread clinical use, holds important lessons in structure-activity relationships and receptor selectivity.

Introduction

Etafedrine, also known as N-ethylephedrine, emerged from the chemical modification of the naturally occurring alkaloid ephedrine. Unlike its parent compound, which exhibits a mixed mechanism of action including indirect sympathomimetic effects through norepinephrine (B1679862) release, etafedrine acts as a direct and selective agonist for β2-adrenergic receptors.[1][2] This selectivity confers a more targeted therapeutic effect, primarily bronchodilation, with a reduced potential for the cardiovascular side effects associated with non-selective adrenergic agonists. This whitepaper will delve into the historical context of its development, its synthesis, and the key pharmacological studies that defined its therapeutic potential.

Discovery and History

The history of etafedrine is intrinsically linked to the exploration of ephedrine's therapeutic properties. While the precise date and discoverer of etafedrine's first synthesis remain somewhat obscure in readily available literature, it is understood to have been developed as part of the broader effort to synthesize derivatives of ephedrine with improved therapeutic profiles. Early research in the 20th century focused on modifying the ephedrine molecule to enhance its bronchodilator effects while minimizing its pressor and central nervous system stimulant activities. The N-ethylation of ephedrine to yield etafedrine was a key step in this endeavor. It was previously marketed under brand names such as Nethaprin and Dalmacol and was available as both a free base and a hydrochloride salt, manufactured by companies including Sanofi-Aventis, though it has since been discontinued.[2]

Synthesis of Etafedrine

The primary method for the synthesis of etafedrine is through the N-alkylation of its precursor, ephedrine.

Experimental Protocol: N-Ethylation of Ephedrine

Objective: To synthesize etafedrine (N-ethylephedrine) from (-)-ephedrine.

Materials:

-

(-)-Ephedrine

-

Ethyl iodide (C₂H₅I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl) gas or concentrated HCl solution

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (-)-ephedrine in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the secondary amine of ephedrine, facilitating nucleophilic attack.

-

Alkylation: Slowly add ethyl iodide to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and any precipitated salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude etafedrine free base as an oil.

-

Purification (Optional): The crude product can be purified by column chromatography if necessary.

-

Salt Formation (for Etafedrine Hydrochloride): Dissolve the purified etafedrine free base in anhydrous diethyl ether. Pass dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in a suitable solvent, until precipitation is complete.

-

Isolation: Collect the precipitated etafedrine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for etafedrine from ephedrine.

Pharmacology

Mechanism of Action

Etafedrine's primary mechanism of action is as a selective β2-adrenergic receptor agonist.[1][2] This is in contrast to its parent compound, ephedrine, which acts as a mixed-acting sympathomimetic, causing the release of endogenous norepinephrine as well as directly stimulating α- and β-adrenergic receptors. The N-ethylation of ephedrine significantly reduces its indirect sympathomimetic activity and enhances its affinity and efficacy at β2-adrenoceptors.

Upon binding to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi, etafedrine initiates a signaling cascade. This involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and consequent bronchodilation.

β2-Adrenergic Receptor Signaling Pathway:

Caption: Simplified signaling pathway of etafedrine at the β2-adrenergic receptor.

Pharmacodynamics

The selective β2-agonist activity of etafedrine results in a potent bronchodilator effect. Studies on isolated guinea pig tracheal chains have been instrumental in quantifying its potency relative to other sympathomimetics.

Experimental Protocol: Guinea Pig Isolated Tracheal Chain Assay

Objective: To assess the bronchodilator potency of etafedrine.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Histamine (B1213489) or acetylcholine (B1216132) (to induce contraction)

-

Etafedrine hydrochloride

-

Isoprenaline (positive control)

-

Organ bath with aeration (95% O₂, 5% CO₂) and temperature control (37°C)

-

Isotonic transducer and data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare a chain of tracheal rings.

-

Mounting: Suspend the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Apply an initial tension of 1g and allow the tissue to equilibrate for at least 60 minutes.

-

Contraction: Induce a submaximal, stable contraction of the tracheal smooth muscle using histamine (e.g., 1 µM) or acetylcholine.

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of etafedrine to the organ bath.

-

Data Recording: Record the relaxation response at each concentration until a maximal response is achieved.

-

Positive Control: In a separate set of experiments, obtain a concentration-response curve for a standard β2-agonist like isoprenaline.

-

Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by the positive control. Calculate the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) for etafedrine and the positive control.

Quantitative Data:

| Compound | Relative Potency (vs. Etafedrine) |

| Epinephrine | 91 |

| Etafedrine | 1 |

| Ephedrine | 0.3 |

Table 1: Relative bronchodilator potencies of sympathomimetic amines.

Pharmacokinetics

The pharmacokinetic profile of etafedrine is expected to be similar to that of its parent compound, ephedrine, with some potential differences due to the N-ethyl substitution.

| Parameter | Value |

| Absorption | Readily and completely absorbed from the gastrointestinal tract. |

| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour after oral ingestion. |

| Peak Plasma Concentration (Cmax) | An average of 0.10 mg/L after a single 24 mg oral dose. |

| Volume of Distribution (Vd) | Similar to ephedrine, approximately 3 L/kg. |

| Metabolism | Expected to be metabolized in the liver, potentially involving N-dealkylation and other pathways similar to ephedrine. |

| Elimination Half-life | Data for etafedrine is not readily available, but the half-life of ephedrine is approximately 3-6 hours. |

| Excretion | Primarily excreted in the urine. |

Table 2: Pharmacokinetic parameters of etafedrine.

Experimental Protocol: Determination of Etafedrine in Plasma by LC-MS/MS

Objective: To quantify etafedrine concentrations in human plasma.

Materials:

-

Human plasma samples

-

Etafedrine analytical standard

-

Internal standard (e.g., deuterated etafedrine)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma, add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge to extract etafedrine from the plasma matrix.

-

-

Internal Standard: Add a known concentration of the internal standard to all samples, calibrators, and quality controls.

-

LC Separation: Inject the prepared sample onto a suitable HPLC column (e.g., C18). Use a mobile phase gradient of water and acetonitrile with a modifier like formic acid to achieve chromatographic separation.

-

MS/MS Detection: Introduce the column effluent into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for etafedrine and the internal standard in multiple reaction monitoring (MRM) mode.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of etafedrine to the internal standard against the concentration of the calibrators. Determine the concentration of etafedrine in the unknown samples from the calibration curve.

Clinical Efficacy

Etafedrine has been primarily investigated for its efficacy in the treatment of bronchospastic conditions such as asthma. Clinical studies, although limited in the publicly available literature, have shown its potential to improve respiratory function.

One study involving 48 individuals demonstrated that etafedrine significantly improved lung function. While the specific percentage improvements were not detailed in the available abstracts, the key findings are summarized below.

| Parameter | Outcome |

| Forced Expiratory Volume in 1 second (FEV1) | Significantly improved |

| Vital Capacity (VC) | Significantly improved |

| Other Reported Benefits | Improved sleep, improved appetite, cough suppression |

Table 3: Summary of clinical findings for etafedrine in a study of 48 individuals.

Conclusion

Etafedrine represents a noteworthy example of targeted drug design, where a specific chemical modification of a natural product led to a compound with a more selective and potentially safer pharmacological profile. Its history and development underscore the importance of understanding structure-activity relationships in medicinal chemistry. While no longer a frontline therapeutic agent, the study of etafedrine provides valuable insights for the ongoing development of selective β2-adrenergic receptor agonists and other targeted therapies. The experimental protocols and data presented in this guide offer a foundational resource for researchers interested in the pharmacology of sympathomimetic amines and the broader field of respiratory drug discovery.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Etafedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafedrine, also known as N-ethylephedrine, is a sympathomimetic amine and a structural analogue of ephedrine (B3423809). It has been investigated for its bronchodilator properties. Understanding the molecular structure and, critically, the stereoisomerism of etafedrine is fundamental for comprehending its pharmacological activity, developing stereoselective analytical methods, and designing targeted drug development strategies. This guide provides a detailed overview of the molecular architecture and stereochemical complexity of etafedrine.

Molecular Structure

Etafedrine is a substituted phenethylamine (B48288) derivative. Its core structure consists of a phenyl ring attached to a propan-1-ol backbone, with an ethylmethylamino group at the second carbon atom.

-

Chemical Formula: C₁₂H₁₉NO

-

IUPAC Name: (1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol

-

Molecular Weight: 193.29 g/mol .[1]

-

Synonyms: N-Ethylephedrine, (-)-Etafedrine, Novedrin.

The presence of two chiral centers gives rise to its complex stereochemistry, which is the central focus of this guide.

Stereoisomerism of Etafedrine

The molecular structure of etafedrine possesses two stereogenic centers (chiral centers) at the C1 and C2 positions of the propanol (B110389) backbone. The presence of 'n' chiral centers can result in a maximum of 2ⁿ stereoisomers. For etafedrine, with two chiral centers, there are 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are commonly referred to as "etafedrine" (with the erythro configuration) and "pseudoetafedrine" (with the threo configuration), analogous to the nomenclature of ephedrine.

The four stereoisomers of etafedrine are:

-

(1R,2S)-Etafedrine and (1S,2R)-Etafedrine: This pair constitutes the enantiomers of etafedrine.

-

(1R,2R)-Pseudoetafedrine and (1S,2S)-Pseudoetafedrine: This pair constitutes the enantiomers of pseudoetafedrine.

The relationship between these stereoisomers is crucial for understanding their distinct physicochemical and pharmacological properties.

Physicochemical Properties of Etafedrine and its Stereoisomers

Disclaimer: The following table includes data for ephedrine stereoisomers as a proxy for etafedrine stereoisomers, due to the limited availability of specific data for the latter. The substitution of a methyl group with an ethyl group on the nitrogen atom is expected to influence these values.

| Property | (1R,2S)-(-)-Ephedrine | (1S,2R)-(+)-Ephedrine | (1R,2R)-(-)-Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine |

| Melting Point (°C) | 37-39 | 37-39 | 118-120 | 118-120 |

| Boiling Point (°C) | 255 | 255 | 255 | 255 |

| Specific Optical Rotation ([(\alpha)]D) | -41° (in ethanol) | +41° (in ethanol) | -52° (in ethanol) | +52° (in ethanol) |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and chiral separation of all etafedrine stereoisomers are not extensively published. However, based on established methods for analogous compounds, the following representative protocols can be outlined.

Representative Synthesis of (1R,2S)-Etafedrine

This protocol describes the N-ethylation of (1R,2S)-ephedrine, a common method for synthesizing N-alkylephedrine derivatives.

Materials:

-

(1R,2S)-(-)-Ephedrine

-

Ethyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1R,2S)-(-)-ephedrine (1 equivalent) in anhydrous acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution to act as a base.

-

Alkylation: While stirring, add ethyl iodide (1.5 equivalents) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts. Dry the ethereal layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and evaporate the diethyl ether to yield the free base of (1R,2S)-etafedrine. Further purification can be achieved by column chromatography on silica (B1680970) gel.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried.

Representative Chiral Separation of Etafedrine Stereoisomers by HPLC

This protocol outlines a general approach for the enantiomeric and diastereomeric separation of etafedrine stereoisomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column: A polysaccharide-based chiral column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), is often effective for separating ephedrine-type compounds.

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol.

-

An amine additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often added in small concentrations (e.g., 0.1%) to the mobile phase to improve peak shape and resolution of basic analytes like etafedrine.

General Procedure:

-

System Preparation: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Prepare a standard solution containing a mixture of the etafedrine stereoisomers in the mobile phase or a compatible solvent.

-

Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution onto the HPLC system.

-

Chromatographic Separation: The stereoisomers will be separated based on their differential interactions with the chiral stationary phase.

-

Detection: Monitor the elution of the separated isomers using a UV detector at a suitable wavelength (e.g., around 210-220 nm).

-

Method Optimization: The separation can be optimized by adjusting the composition of the mobile phase (e.g., the percentage of the alcohol modifier and the amine additive), the flow rate, and the column temperature.

Conclusion

Etafedrine is a chiral molecule with four stereoisomers arising from its two stereogenic centers. The specific spatial arrangement of the functional groups in each stereoisomer is expected to result in distinct physicochemical properties and pharmacological activities. While specific experimental data for all etafedrine stereoisomers are limited, the principles of their synthesis and separation are well-established through analogy with the extensively studied ephedrine. The information and representative protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and analytical chemistry, facilitating further investigation and development of etafedrine and its related compounds.

References

In vivo bronchodilator effects of etafedrine

An In-Depth Technical Guide on the In Vivo Bronchodilator Effects of Etafedrine

Introduction

Etafedrine, also known as N-ethylephedrine, is a sympathomimetic amine chemically derived from ephedrine (B3423809).[1][2] It has been utilized as a bronchodilator for the treatment of respiratory conditions characterized by bronchospasm, such as asthma.[2] Unlike its parent compound, ephedrine, which exerts both direct and indirect effects on the adrenergic system, etafedrine's pharmacological profile is distinguished by a more selective mechanism of action.[1][2] N-ethylation of the ephedrine molecule markedly enhances its efficacy on β2-adrenoceptors while suppressing the indirect sympathomimetic activity associated with norepinephrine (B1679862) release.[1] This guide provides a detailed overview of the in vivo bronchodilator effects of etafedrine, focusing on its mechanism of action, preclinical evidence, and clinical findings.

Mechanism of Action

Etafedrine functions as a selective β2-adrenergic receptor agonist.[1][2] The adrenergic system is a critical component of the autonomic nervous system, regulating various physiological responses, including the "fight or flight" response.[3] Adrenergic receptors are classified into alpha (α) and beta (β) subtypes. The β2-adrenergic receptors are predominantly located on the smooth muscle cells of the bronchioles.[3]

Stimulation of these β2-receptors by an agonist like etafedrine initiates a downstream signaling cascade.[4] This process involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[4][5] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle. This muscle relaxation leads to the widening of the airways, an effect known as bronchodilation, which alleviates the symptoms of bronchoconstriction.[3]

Caption: Signaling pathway of etafedrine-induced bronchodilation via the β2-adrenergic receptor.

Preclinical Data: In Vitro Studies

While comprehensive in vivo animal data is limited in publicly available literature, in vitro studies have provided crucial insights into etafedrine's potency and selectivity. A key study evaluated its effects on isolated guinea pig tracheal chain preparations.

Experimental Protocols

Isolated Guinea Pig Tracheal Chain Preparation The protocol involved the use of tracheal chains from guinea pigs.[1] These tissue preparations were mounted in an organ bath and contracted using either acetylcholine (B1216132) or histamine (B1213489) to induce a state analogous to bronchoconstriction.[1] The antagonistic (relaxant) effects of etafedrine, epinephrine (B1671497), and ephedrine were then quantified by adding them to the bath and measuring the degree of tracheal muscle relaxation.[1] To confirm the receptor-specific action, the experiment was repeated in the presence of propranolol, a non-selective beta-blocker.[1]

Perfused Rabbit Heart Model To differentiate etafedrine's mechanism from that of indirectly acting sympathomimetics like ephedrine, a perfused rabbit heart model was utilized.[1] The heart was pre-loaded with radiolabeled norepinephrine (3H-norepinephrine). The ability of etafedrine, ephedrine, and tyramine (B21549) to evoke the release of this radiotracer was measured as an indicator of indirect sympathomimetic activity.[1]

Caption: Workflow for preclinical in vitro evaluation of etafedrine.

Data Presentation

The results from these preclinical studies demonstrated that etafedrine is a direct-acting bronchodilator with greater potency than ephedrine.

| Compound | Relative Potency in Antagonizing Contraction[1] | 3H-Norepinephrine Release in Perfused Heart[1] |

| Epinephrine | 91 | Not Reported (Direct Agonist) |

| Etafedrine | 1 | No Release |

| Ephedrine | 0.3 | Release Observed |

Table 1: Relative potency and mechanism of action of etafedrine compared to epinephrine and ephedrine in in vitro models.

The study concluded that N-ethylation of ephedrine suppresses indirect sympathomimetic activity while markedly enhancing its efficacy on β2-adrenoceptors, making etafedrine a selective agent for these receptors.[1] The bronchodilator effect of etafedrine was completely antagonized by propranolol, confirming its action via beta-adrenergic receptors.[1]

Clinical Data: In Vivo Human Studies

The in vivo bronchodilator effects of etafedrine in humans have been evaluated, most notably as part of a combination drug formulation. A significant limitation in the available literature is the scarcity of studies on etafedrine as a monotherapy, making it challenging to isolate its specific contribution to the observed clinical outcomes.

Experimental Protocols

Double-Blind, Placebo-Controlled, Crossover Study A study involving 48 patients with bronchospastic disease was conducted to assess the efficacy of a long-acting preparation named "Nethaprin Dospan".[3] This formulation contained etafedrine hydrochloride, bufylline (a theophylline (B1681296) derivative), doxylamine (B195884) succinate, and phenylephrine.[3] The trial followed a rigorous double-blind, placebo-controlled, crossover design.[3] Patients received either the active medication or a placebo for one week and were then switched to the alternative treatment for a subsequent week.[3] The primary endpoints were changes in pulmonary function tests, specifically Forced Expiratory Volume in one second (FEV1) and Vital Capacity (VC).[3]

Caption: Diagram of the double-blind, placebo-controlled, crossover clinical trial design.

Data Presentation

The results of the clinical trial demonstrated a clear benefit of the active treatment over the placebo. However, the abstract of the study does not provide specific quantitative values for the changes in lung function parameters.

| Pulmonary Function Parameter | Outcome with Active Medication (vs. Placebo)[3] |

| Forced Expiratory Volume in 1s (FEV1) | Significantly Improved |

| Vital Capacity (VC) | Significantly Improved |

Table 2: Summary of clinical outcomes for the combination bronchodilator "Nethaprin Dospan" containing etafedrine.

Critical Caveat: The improvements observed in this study cannot be attributed solely to etafedrine due to the presence of other active bronchodilator (bufylline) and decongestant (phenylephrine) agents in the formulation.

Conclusion

Etafedrine is a selective β2-adrenergic receptor agonist that induces bronchodilation by relaxing the smooth muscle of the airways. Preclinical in vitro evidence confirms its direct action on these receptors and demonstrates a higher potency compared to its parent compound, ephedrine, without the indirect sympathomimetic effects. In vivo human data, derived from a study using a combination product, shows significant improvements in key lung function parameters like FEV1 and VC in patients with bronchospastic disease. However, a significant gap exists in the literature regarding in vivo studies of etafedrine as a monotherapy. Future research focusing on isolating the specific in vivo effects of etafedrine would be necessary to fully quantify its contribution to bronchodilation in a clinical setting.

References

- 1. Buy ETAFEDRINE | 7681-79-0 | >98% [smolecule.com]

- 2. Etafedrine - Wikipedia [en.wikipedia.org]

- 3. Double-blind trial of a long-acting bronchodilator preparation ("Nethaprin Dospan") in bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide to the Basic Research Applications of N-ethylephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylephedrine, also known as etafedrine, is a sympathomimetic amine and a derivative of ephedrine (B3423809). Primarily investigated for its bronchodilatory properties, it presents a distinct pharmacological profile compared to its parent compound. This technical guide delves into the core basic research applications of N-ethylephedrine, providing a comprehensive overview of its synthesis, chemical properties, and biological activities. Detailed experimental protocols for key assays, quantitative data, and visualizations of relevant pathways and workflows are presented to facilitate further research and development in respiratory and cardiovascular pharmacology.

Chemical Properties and Synthesis

N-ethylephedrine [(1R,2S)-2-(ethylamino)-1-phenylpropan-1-ol] is a chiral molecule with a chemical structure analogous to ephedrine, featuring an ethyl group substitution on the nitrogen atom. This modification significantly influences its pharmacological activity.

Table 1: Physicochemical Properties of N-ethylephedrine

| Property | Value | Reference |

| IUPAC Name | (1R,2S)-2-(ethylamino)-1-phenylpropan-1-ol | N/A |

| Molecular Formula | C₁₂H₁₉NO | [1] |

| Molecular Weight | 193.29 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Melting Point | 108-110 °C | [2] |

| Storage | Dry, dark at 0 - 4 °C (short term) or -20 °C (long term) | [2] |

Synthesis of N-ethylephedrine

The primary synthetic route to N-ethylephedrine is through the N-alkylation of ephedrine.[2][3]

Experimental Protocol: N-alkylation of Ephedrine

-

Dissolution: Dissolve ephedrine in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the secondary amine of ephedrine.

-

Alkylation: Introduce ethyl iodide (CH₃CH₂I) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the identity and purity of the resulting N-ethylephedrine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

Pharmacological Profile and Mechanism of Action

N-ethylephedrine's primary mechanism of action is as a selective β2-adrenergic receptor agonist.[2][3][4] This selectivity is a key differentiator from ephedrine, which acts as both a direct and indirect sympathomimetic agent, leading to the release of norepinephrine.[5] The N-ethyl substitution in etafedrine suppresses this indirect activity, resulting in a more targeted pharmacological effect on the bronchial smooth muscle.[2][4]

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by N-ethylephedrine initiates a Gs protein-coupled signaling cascade, leading to bronchodilation.

References

- 1. Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]

- 3. Modelling the cardiovascular effects of ephedrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.pace.edu [digitalcommons.pace.edu]

- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Sympathomimetic Properties of Etafedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etafedrine, also known as N-ethylephedrine, is a sympathomimetic agent formerly used as a bronchodilator for the treatment of asthma.[1][2] Unlike its parent compound, ephedrine (B3423809), which exerts both direct and indirect sympathomimetic effects, etafedrine's pharmacological profile is characterized by a more selective mechanism of action.[3][4] This guide provides a comprehensive overview of the sympathomimetic properties of etafedrine, focusing on its mechanism of action, receptor selectivity, and the experimental basis for these findings. The information presented is intended to support research and development activities in adrenergic receptor pharmacology and respiratory therapeutics.

Mechanism of Action

Etafedrine's primary mechanism of action is as a direct-acting selective β2-adrenergic receptor agonist.[2][3] This is in contrast to ephedrine, which also acts indirectly by inducing the release of norepinephrine (B1679862) from sympathetic nerve terminals.[3][5] The N-ethylation of the ephedrine molecule suppresses this indirect sympathomimetic activity and enhances its efficacy at β2-adrenoceptors.[3]

Activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle of the bronchi, initiates a signaling cascade that results in bronchodilation.[4] This makes etafedrine effective in relieving bronchospasm associated with conditions like asthma.[6][7]

Quantitative and Semi-Quantitative Data

| Parameter | Agonist | Relative Potency | Receptor Target | Effect | Source |

| Bronchodilation | Epinephrine | 91 | β2-Adrenergic | Relaxation of tracheal smooth muscle | [3] |

| Etafedrine | 1 | β2-Adrenergic | Relaxation of tracheal smooth muscle | [3] | |

| Ephedrine | 0.3 | β2-Adrenergic & Indirect | Relaxation of tracheal smooth muscle | [3] | |

| Cardiac Stimulation | Etafedrine | No significant increase in heart rate or force of contraction at concentrations up to 3 x 10⁻⁴ mol/l | β1-Adrenergic | Inotropic and Chronotropic Effects | [3] |

| Norepinephrine Release | Etafedrine | No release of ³H-norepinephrine at 10⁻⁴ mol/l | Presynaptic Nerve Terminal | Indirect Sympathomimetic Action | [3] |

| Ephedrine | Release of ³H-norepinephrine at 10⁻⁵ mol/l | Presynaptic Nerve Terminal | Indirect Sympathomimetic Action | [3] | |

| Tyramine | Release of ³H-norepinephrine at 10⁻⁵ mol/l | Presynaptic Nerve Terminal | Indirect Sympathomimetic Action | [3] |

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

The binding of etafedrine to the β2-adrenergic receptor on airway smooth muscle cells initiates a Gs protein-coupled signaling cascade, leading to muscle relaxation and bronchodilation.

Experimental Workflow for Assessing Bronchodilator Activity

The following diagram outlines the typical workflow for evaluating the bronchodilator properties of a compound like etafedrine using an isolated tracheal chain preparation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of etafedrine's sympathomimetic properties.

Isolated Guinea Pig Tracheal Chain Preparation for Bronchodilator Activity

This in vitro assay is used to assess the direct effects of substances on airway smooth muscle tone.

5.1.1 Materials and Reagents:

-

Guinea pig

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Acetylcholine or Histamine (for inducing contraction)

-

Test compounds (Etafedrine, Epinephrine, Ephedrine)

-

Propranolol (β-blocker for antagonism studies)

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

5.1.2 Procedure:

-

A guinea pig is euthanized according to ethical guidelines.

-

The trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

Connective tissue is removed, and the trachea is cut into rings. These rings are then tied together to form a chain.[8]

-

The tracheal chain is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

One end of the chain is fixed, and the other is connected to an isometric force transducer.

-

A resting tension (e.g., 1.5 g) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.[8]

-

A submaximal contraction is induced using a spasmogen like acetylcholine or histamine.

-

Once a stable contraction plateau is reached, cumulative concentrations of etafedrine (or other test agonists) are added to the bath to generate a concentration-response curve for relaxation.

-

To confirm the involvement of β-adrenoceptors, the experiment can be repeated in the presence of a β-blocker like propranolol.[3]

Langendorff Perfused Rabbit Heart for Norepinephrine Release

This ex vivo preparation is used to determine if a substance has indirect sympathomimetic activity by measuring the release of norepinephrine from the heart's sympathetic nerve endings.

5.2.1 Materials and Reagents:

-

Rabbit

-

Krebs-Henseleit solution

-

³H-norepinephrine (radiolabel)

-

Test compounds (Etafedrine, Ephedrine, Tyramine)

-

Langendorff perfusion apparatus

-

Scintillation counter

5.2.2 Procedure:

-

A rabbit is anesthetized and heparinized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit solution.

-

The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit solution at 37°C is initiated.[9][10]

-

The heart is perfused with a solution containing ³H-norepinephrine to load the sympathetic nerve terminals with the radiolabel.

-

A washout period with radiolabel-free solution follows to remove excess, non-specifically bound ³H-norepinephrine.

-

The perfusate (coronary effluent) is collected in fractions.

-

The test substance (e.g., etafedrine at 10⁻⁴ mol/l) is infused into the heart.[3]

-

Fractions of the effluent continue to be collected during and after the drug infusion.

-

The radioactivity in each fraction is measured using a scintillation counter to quantify the amount of ³H-norepinephrine released.

-

The results are compared to the norepinephrine release induced by known indirect-acting sympathomimetics like ephedrine and tyramine.[3]

Isolated Guinea Pig Atria for Cardiac Effects

This preparation is used to assess the direct effects of a substance on heart rate (chronotropy) and force of contraction (inotropy), which are primarily mediated by β1-adrenergic receptors.

5.3.1 Materials and Reagents:

-

Guinea pig

-

Krebs-Henseleit solution

-

Test compounds (Etafedrine)

-

Organ bath with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

5.3.2 Procedure:

-

A guinea pig is euthanized, and the heart is quickly removed and placed in oxygenated Krebs-Henseleit solution.

-

The atria are dissected from the ventricles and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.

-

One end of the atrial preparation is fixed, and the other is attached to a force transducer to record contractile force. The spontaneous beating rate is also recorded.

-

The preparation is allowed to equilibrate under a light resting tension until a stable baseline rate and force are achieved.

-

Cumulative concentrations of etafedrine are added to the bath, and changes in the rate and force of contraction are recorded.[3]

Conclusion

The sympathomimetic properties of etafedrine are primarily driven by its direct and selective agonist activity at β2-adrenergic receptors. This selectivity results in effective bronchodilation with a reduced risk of the cardiovascular side effects and indirect sympathomimetic actions associated with less selective agents like ephedrine. The experimental data, though lacking in specific binding affinities and potencies, consistently supports this pharmacological profile. The methodologies outlined in this guide provide a framework for the continued investigation of etafedrine and other adrenergic agonists in the context of respiratory and cardiovascular pharmacology.

References

- 1. Etafedrine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Etafedrine - Wikipedia [en.wikipedia.org]

- 3. On the mechanism of bronchodilatation by etafedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Etafedrine? [synapse.patsnap.com]

- 5. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Articles [globalrx.com]

- 7. What is Etafedrine used for? [synapse.patsnap.com]

- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Etafedrine: A Review of Established Therapeutic Use and Examination of Future Research Horizons

An In-depth Technical Guide for Researchers and Drug Development Professionals